molecular formula C17H19N3O5S B263833 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

Cat. No. B263833
M. Wt: 377.4 g/mol
InChI Key: FAVVITPCXLMYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydropyrido[2,3-d]pyrimidine derivative that exhibits a diverse range of biological activities, making it a promising candidate for drug design and development.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is not yet fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione has been found to exhibit a diverse range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in programmed cell death. Additionally, it has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities by disrupting the cell membranes of microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is its diverse range of biological activities, which makes it a promising candidate for drug design and development. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Additionally, more studies are needed to explore its potential applications in other fields such as agriculture and environmental science. Furthermore, there is a need for the development of more efficient synthesis methods that can improve the yield and purity of this compound.

Synthesis Methods

The synthesis of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is achieved through a multi-step process. The first step involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-amino-4-methylthiophenol to form the corresponding Schiff base. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic acid to yield the desired tetrahydropyrido[2,3-d]pyrimidine derivative.

Scientific Research Applications

2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug design and development. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. Additionally, it has also been found to possess anti-inflammatory, antibacterial, and antifungal properties.

properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C17H19N3O5S/c1-23-10-6-5-8(13(24-2)14(10)25-3)9-7-11(21)18-15-12(9)16(22)20-17(19-15)26-4/h5-6,9H,7H2,1-4H3,(H2,18,19,20,21,22)

InChI Key

FAVVITPCXLMYFV-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC

SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC

Origin of Product

United States

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